molecular formula C11H18N2S B4851774 1-ethyl-4-(3-thienylmethyl)piperazine

1-ethyl-4-(3-thienylmethyl)piperazine

Cat. No. B4851774
M. Wt: 210.34 g/mol
InChI Key: NMDPOSXHPQQJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-(3-thienylmethyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TFMPP, and it is a piperazine derivative that has been synthesized for its psychoactive properties. The chemical structure of TFMPP consists of a piperazine ring with an ethyl group and a thienylmethyl group attached to it.

Mechanism of Action

The mechanism of action of TFMPP involves the activation of the serotonin receptors in the brain. TFMPP acts as a partial agonist of the 5-HT2A receptor, which is responsible for regulating mood and behavior. The activation of this receptor by TFMPP can lead to changes in the levels of serotonin in the brain, which can affect a person's mood, behavior, and appetite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFMPP are still being studied, but it has been shown to have an impact on the levels of serotonin in the brain. This can lead to changes in a person's mood, behavior, and appetite. TFMPP has also been shown to have an impact on the cardiovascular system, causing an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages as a research chemical, including its availability and relatively low cost. It is also easy to synthesize, and its effects on the serotonin receptors make it a useful tool for studying the brain and behavior. However, TFMPP also has several limitations, including its potential for abuse and the lack of information regarding its long-term effects on the body.

Future Directions

There are several potential future directions for research on TFMPP. One area of interest is the development of new drugs that target the serotonin receptors in the brain. TFMPP could serve as a starting point for the development of new drugs that have a more targeted effect on these receptors. Another area of interest is the study of the long-term effects of TFMPP on the body, particularly in terms of its impact on the cardiovascular system. Further research is needed to fully understand the potential risks and benefits of this compound.
In conclusion, TFMPP is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its mechanism of action involves the activation of the serotonin receptors in the brain, which can lead to changes in a person's mood, behavior, and appetite. While TFMPP has several advantages as a research chemical, including its availability and relatively low cost, it also has several limitations and potential risks. Further research is needed to fully understand the potential benefits and risks of this compound.

Scientific Research Applications

TFMPP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is the study of the mechanism of action of TFMPP in the human body. TFMPP has been shown to interact with the serotonin receptors in the brain, which are responsible for regulating mood, appetite, and sleep. This interaction can lead to changes in the levels of serotonin in the brain, which can affect a person's behavior and mood.

properties

IUPAC Name

1-ethyl-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-2-12-4-6-13(7-5-12)9-11-3-8-14-10-11/h3,8,10H,2,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDPOSXHPQQJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5265458

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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